N-[5-(cyclopentylsulfamoyl)-2-ethoxyphenyl]acetamide
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Overview
Description
N-[5-(cyclopentylsulfamoyl)-2-ethoxyphenyl]acetamide is a chemical compound with the molecular formula C13H18N2O3S It is known for its unique structure, which includes a cyclopentylsulfamoyl group attached to an ethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopentylsulfamoyl)-2-ethoxyphenyl]acetamide typically involves the reaction of 5-(cyclopentylsulfamoyl)-2-ethoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 5-(cyclopentylsulfamoyl)-2-ethoxyaniline and acetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon gas, to prevent any unwanted side reactions.
Temperature: The reaction mixture is heated to a temperature range of 60-80°C.
Duration: The reaction is allowed to proceed for several hours, usually 4-6 hours, to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced analytical techniques to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyclopentylsulfamoyl)-2-ethoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[5-(cyclopentylsulfamoyl)-2-ethoxyphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(cyclopentylsulfamoyl)-2-ethoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(cyclopentylamino)sulfonyl]-2-ethoxyphenyl}acetamide
- 5-(cyclopentylsulfamoyl)-N-(2,5-dichlorophenyl)-2-fluorobenzamide
- N-{5-[(cyclohexylamino)sulfonyl]-2-ethoxyphenyl}acetamide
Uniqueness
N-[5-(cyclopentylsulfamoyl)-2-ethoxyphenyl]acetamide is unique due to its specific structural features, such as the cyclopentylsulfamoyl group and the ethoxyphenyl ring
Properties
IUPAC Name |
N-[5-(cyclopentylsulfamoyl)-2-ethoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-15-9-8-13(10-14(15)16-11(2)18)22(19,20)17-12-6-4-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZZUKUMFMENSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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